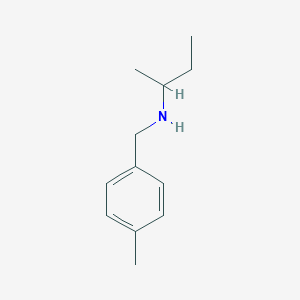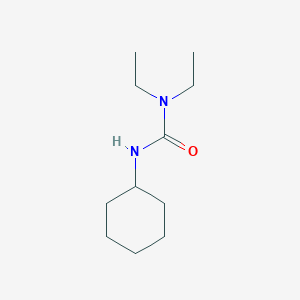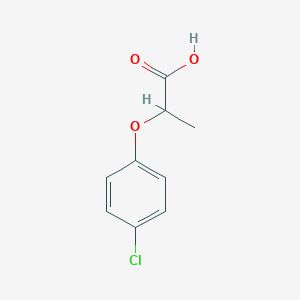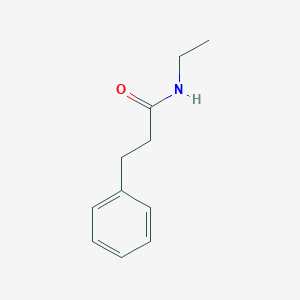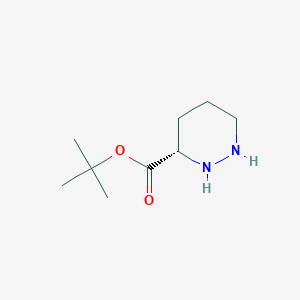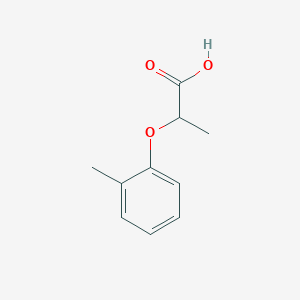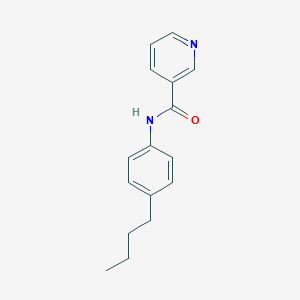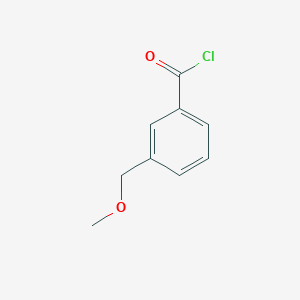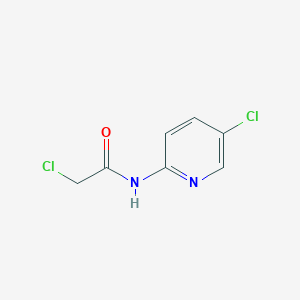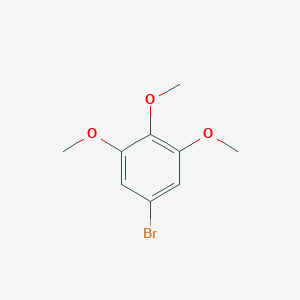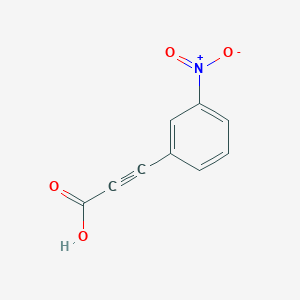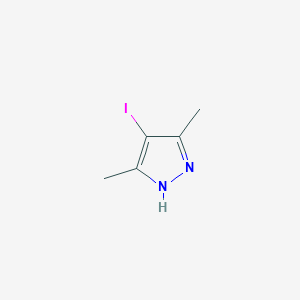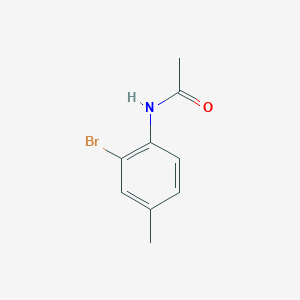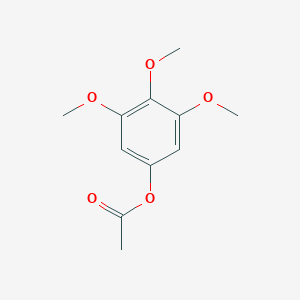
3,4,5-Trimethoxyphenyl acetate
Vue d'ensemble
Description
3,4,5-Trimethoxyphenyl acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist who was known for his work on psychoactive compounds.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- Development of New Medications: A study by Samelyuk and Kaplaushenko (2013) emphasized the significance of 3,4,5-Trimethoxyphenyl acetate in the development of new, low-toxic and highly-efficient medicines. The research focused on synthesizing compounds with potential pharmacological activities and understanding the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis and Improvement Processes
- Improving Synthesis Processes: Qi Yuejin (2010) worked on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, resulting in a practical and scalable method (Qi Yuejin, 2010).
- Optimization of Synthesis Conditions: Wang Yue-qun (2011) optimized the synthesis conditions for 3,4,5-Trimethoxyphenyl acetic acid, an important intermediate in pharmaceutical production (Wang Yue-qun, 2011).
Bioactivity and Antiproliferative Properties
- Antiproliferative Activities Against Cancer Cells: Jin et al. (2006) synthesized derivatives of 3,4,5-Trimethoxyphenyl acetate and evaluated their antiproliferative activities against cancer cells, finding significant efficacy in inhibiting cell growth (Jin et al., 2006).
Chemical and Physical Properties
- Study of Chemical Transformations: Kikushima et al. (2022) used Trimethoxyphenyl iodonium(III) acetate as an efficient arylation reagent for N,O-protected hydroxylamines and N-methoxysulfonamides, demonstrating its versatile application in synthesizing aniline derivatives (Kikushima et al., 2022).
Role in Natural Product Synthesis
- Natural Product Substructure: Hoye and Kaese (1982) discussed the use of 3,4,5-Trimethoxyphenyllithium as a substructure in natural product synthesis, highlighting its utility in carbon-carbon bond formation reactions (Hoye & Kaese, 1982).
Antinarcotic Applications
- Antinarcotic Agent Synthesis: Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents, demonstrating their effectiveness in inhibiting morphine withdrawal syndrome in mice (Jung et al., 2009).
Propriétés
Numéro CAS |
17742-46-0 |
|---|---|
Nom du produit |
3,4,5-Trimethoxyphenyl acetate |
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(3,4,5-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 |
Clé InChI |
ASPRESJSDRJZBN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
melting_point |
74°C |
Autres numéros CAS |
17742-46-0 |
Description physique |
Solid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
